2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate

Description

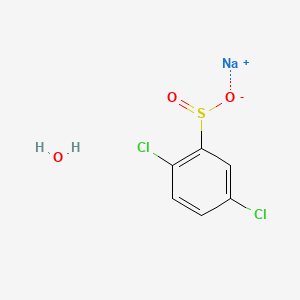

2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate is an aromatic sulfinic acid derivative with the molecular formula C₆H₄Cl₂NaO₂S·H₂O (calculated molecular weight: ~251.96 g/mol). Its structure comprises a benzene ring substituted with chlorine atoms at positions 2 and 5, a sulfinic acid group (-SO₂⁻) neutralized by a sodium ion, and one water molecule of hydration .

Properties

Molecular Formula |

C6H5Cl2NaO3S |

|---|---|

Molecular Weight |

251.06 g/mol |

IUPAC Name |

sodium;2,5-dichlorobenzenesulfinate;hydrate |

InChI |

InChI=1S/C6H4Cl2O2S.Na.H2O/c7-4-1-2-5(8)6(3-4)11(9)10;;/h1-3H,(H,9,10);;1H2/q;+1;/p-1 |

InChI Key |

JUBAQYSONDVMDE-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)[O-])Cl.O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate typically involves the sulfonation of 2,5-dichlorobenzene. The reaction is carried out under controlled conditions using sulfur dioxide and sodium hydroxide. The resulting product is then crystallized to obtain the monohydrate form .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form sulfides.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Role as a Chemical Intermediate:

2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate is primarily used as an intermediate in the synthesis of azo dyes. Azo dyes are significant in the textile industry due to their vibrant colors and stability. The compound facilitates the diazotization process, which is crucial for forming azo linkages in dye production.

Case Study: Azo Dye Production

- Process: In a typical synthesis, 2,5-dichlorobenzenesulfinic acid sodium salt is reacted with aromatic amines under acidic conditions to produce azo compounds.

- Outcome: The resulting azo dyes exhibit excellent fastness properties and are widely used in dyeing textiles.

Analytical Chemistry

Use in Colorimetric Analysis:

This compound serves as a colorimetric reagent for detecting various metal ions, including iron and manganese. Its ability to form stable complexes with these metals allows for precise quantification.

Data Table: Colorimetric Applications

| Metal Ion | Detection Method | Sensitivity Level |

|---|---|---|

| Iron | Colorimetric titration | Parts per million (ppm) |

| Manganese | Spectrophotometric method | Parts per billion (ppb) |

Organic Synthesis

Utility in Organic Reactions:

The sulfinic acid group in this compound enhances its reactivity in various organic transformations, such as nucleophilic substitutions and coupling reactions.

Case Study: Synthesis of Sulfonamides

- Process: The compound can be used to synthesize sulfonamide antibiotics by reacting with primary amines.

- Outcome: This application highlights its importance in pharmaceutical chemistry, particularly for developing new antimicrobial agents.

Dye Manufacturing

Intermediate for Dyes:

As mentioned earlier, this compound is crucial in the dye manufacturing process. Its role extends beyond azo dyes to include other types of synthetic dyes.

Data Table: Types of Dyes Produced

| Dye Type | Application Area | Characteristics |

|---|---|---|

| Azo Dyes | Textiles | Bright colors, high stability |

| Sulfonated Dyes | Paper and Leather | Water-soluble, vibrant hues |

Environmental Applications

Potential Use in Wastewater Treatment:

Research indicates that compounds similar to 2,5-dichlorobenzenesulfinic acid sodium salt may be employed to remove heavy metals from wastewater through precipitation methods.

Case Study: Heavy Metal Remediation

- Process: The compound reacts with heavy metals to form insoluble complexes that can be easily filtered out.

- Outcome: This application demonstrates the compound's potential role in environmental cleanup efforts.

Mechanism of Action

The mechanism of action of 2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application and experimental conditions.

Comparison with Similar Compounds

Key Characteristics :

- Functional group : Sulfinic acid sodium salt (distinct from sulfonic acids, as sulfinic acids are less oxidized and less acidic) .

- Hydration state: Monohydrate form enhances crystallinity and stability .

- Applications : Primarily used in organic synthesis as a reactive intermediate, particularly in coupling reactions and pharmaceutical precursor development .

Structural and Functional Group Differences

Sodium 2,4-Dimethylbenzenesulfonate

- Molecular formula : C₈H₉NaO₃S (MW: 216.21 g/mol) .

- Substituents : Methyl groups at positions 2 and 4 instead of chlorine.

- Functional group : Sulfonate (-SO₃⁻), which is more oxidized and acidic than sulfinic acid.

- Applications : Widely used as a surfactant or detergent due to high water solubility and stability .

Sodium 2,5-Dichloro-3,6-dimethylbenzenesulfinate

- Molecular formula : C₈H₇Cl₂NaO₂S (MW: 261.10 g/mol) .

- Substituents : Additional methyl groups at positions 3 and 6, creating steric hindrance.

- Reactivity : Methyl groups reduce electrophilicity at the benzene ring compared to the target compound, making it less reactive in substitution reactions .

Sodium 1-Heptanesulfonate Monohydrate

- Molecular formula : C₇H₁₅NaO₃S·H₂O (MW: 220.26 g/mol) .

- Structure : Aliphatic sulfonate with a linear heptane chain.

- Solubility : Highly water-soluble due to the aliphatic chain’s hydrophilicity.

- Applications : Used in ion-pair chromatography as a mobile phase additive .

Halogen Substitution Effects

2-Chloro-4,5-difluorobenzenesulfonyl Chloride

- Molecular formula : C₆H₂ClF₂O₂S (MW: 237.59 g/mol) .

- Substituents : Chlorine at position 2 and fluorine at positions 4 and 5.

- Reactivity : Fluorine’s electronegativity enhances electrophilic substitution rates compared to chlorine. This compound is preferred in synthesizing fluorinated pharmaceuticals .

Hydration State and Ionic Properties

- Monohydrate vs. Anhydrous Forms: Hydration improves stability but may reduce solubility in non-polar solvents. For example, sodium 1-hexanesulfonate monohydrate (MW: 206.23 g/mol) has higher thermal stability than its anhydrous counterpart .

Data Table: Comparative Analysis

*Calculated value due to lack of direct experimental data.

Research Findings and Implications

Electronic Effects : Chlorine’s electron-withdrawing nature increases the sulfinic acid group’s acidity compared to methyl-substituted analogs, enabling selective reactions in electrophilic aromatic substitution .

Solubility Trends : Aromatic sulfinates (e.g., target compound) exhibit lower water solubility than aliphatic sulfonates due to hydrophobic aromatic rings, limiting their use in aqueous systems .

Halogen Reactivity : Fluorinated analogs (e.g., 2-chloro-4,5-difluorobenzenesulfonyl chloride) demonstrate higher reactivity in nucleophilic substitutions, making them valuable for synthesizing bioactive molecules .

Biological Activity

2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate (CAS Number: 102916-66-5) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₆H₄Cl₂NaO₂S·H₂O

- Molecular Weight : 227.06 g/mol

- Solubility : Soluble in water and various organic solvents.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cell viability, enzyme activity, and potential therapeutic applications.

- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in biological systems.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting cell signaling and proliferation.

- Cytotoxic Effects : Some studies have reported that it can induce cytotoxicity in specific cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies

- Antioxidant Effects :

- Enzyme Inhibition :

- Cytotoxicity in Cancer Cells :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.